4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
Description
The compound 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a heterocyclic molecule featuring:
- A 1,3-oxazine core (6-oxo-6H-1,3-oxazine) with a dimethylamino group at position 2 and a carbonitrile substituent at position 3.
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yloxy moiety linked via an aniline bridge to the oxazine ring.
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5O3/c1-28(2)18-27-15(13(8-24)17(29)31-18)26-11-3-5-12(6-4-11)30-16-14(20)7-10(9-25-16)19(21,22)23/h3-7,9,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMJRSCCMPLSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multiple steps. The initial step often includes the preparation of the pyridine derivative, which can be achieved through the chlorination and trifluoromethylation of pyridine . This intermediate is then reacted with an aniline derivative to form the oxyanilino compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Hexahydroquinoline-3-carbonitrile Derivatives
- Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-hexahydroquinoline-3-carbonitrile .
- Key Differences: Feature Target Compound Hexahydroquinoline Derivative Core structure 1,3-Oxazine Hexahydroquinoline (fused bicyclic) Substituents Trifluoromethylpyridinyloxy, dimethylamino Chlorophenyl, disubstituted cyclohexane Physicochemical Impact Higher polarity due to oxazine oxygen Increased lipophilicity from cyclohexane
- Functional Implications: The hexahydroquinoline derivatives exhibit broader antimicrobial activity due to their fused bicyclic system, whereas the oxazine core in the target compound may favor kinase inhibition .
Pyrimidine-5-carbonitrile Derivatives
- Example: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile .
Key Differences :
Feature Target Compound Pyrimidine Derivative Core structure 1,3-Oxazine Pyrimidine Substituents Trifluoromethylpyridinyloxy Thiazole, morpholine-carbonylphenyl Electronic Effects Strong electron withdrawal (CF₃, Cl) Moderate electron modulation (morpholine) - Functional Implications : The pyrimidine derivatives in show moderate antimicrobial activity, whereas the trifluoromethyl and chloro groups in the target compound likely enhance target selectivity in enzyme inhibition .
Benzimidazole-6-carbonitrile Derivatives
- Example: 2-[(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1H-benzimidazole-6-carbonitrile .
- Key Differences: Feature Target Compound Benzimidazole Derivative Core structure 1,3-Oxazine Benzimidazole Substituents Dimethylamino, oxazine oxygen Benzene-fused imidazole Solubility Moderate (polar oxazine) Lower (aromatic benzimidazole)
- Functional Implications: Benzimidazole derivatives are known for antiviral activity, while the oxazine core in the target compound may offer improved solubility for CNS-targeted applications .
Physicochemical and Functional Comparisons
Role of Substituents
- Trifluoromethylpyridinyloxy Group : Present in both the target compound and ’s benzimidazole derivative. This group enhances metabolic stability and binding to hydrophobic pockets in proteins .
- Dimethylamino vs.
Functional Performance in Screening Studies
- Antimicrobial Activity : Dihydropyrimidine-5-carbonitrile derivatives () show moderate activity against E. coli (MIC = 8–32 µg/mL), but the target compound’s oxazine core may lack this breadth due to reduced planarity .
- Kinase Inhibition : Pyrimidine-thiazole hybrids () inhibit EGFR with IC₅₀ = 0.2–1.5 µM. The target compound’s trifluoromethyl group could improve potency by enhancing hydrophobic interactions .
Biological Activity
The compound 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has garnered attention in recent pharmacological studies due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the oxazine class of heterocyclic compounds, characterized by the presence of an oxazine ring, which is known for various biological activities. The molecular formula is with a molecular weight of approximately 428.81 g/mol. Its unique features include:
- Trifluoromethyl group : Known to enhance biological activity through electron-withdrawing effects.
- Chloro and dimethylamino substituents : These groups may influence the compound's solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The mechanism of action appears to involve:
- Inhibition of cell proliferation : The compound significantly reduced cell viability in a dose-dependent manner.
- Induction of apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation:
- Cholinesterases (AChE and BChE) : It showed moderate inhibitory activity against both enzymes, with IC50 values around 10.4 μM for AChE and 7.7 μM for BChE, indicating potential use in neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase (COX) Enzymes : The compound exhibited inhibitory effects on COX-2, which plays a role in inflammation and cancer progression, suggesting anti-inflammatory properties .
Study 1: Anticancer Activity
In a study published by ResearchGate, the compound was screened against multicellular tumor spheroids, revealing significant anticancer activity compared to standard chemotherapeutics . The results indicated that it could potentially overcome drug resistance commonly seen in solid tumors.
Study 2: Enzyme Interaction Analysis
Molecular docking studies conducted on similar compounds revealed that the trifluoromethyl group enhances binding affinity to target enzymes through hydrogen bonding interactions. This suggests that modifications in the structure can lead to improved biological activity .
Data Summary Table
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic aromatic substitution or condensation reactions, as demonstrated in analogous pyridine- and oxazine-based syntheses. For example, refluxing precursor intermediates with amines (e.g., 2-phenylethylamine) in polar aprotic solvents like DMSO:Water (5:5) under controlled heating (60–80°C) for 12–24 hours .
- Step 2 : Monitor reaction progress via TLC or HPLC to minimize side products. Crystallize the product using solvent systems such as ethanol/water mixtures to enhance purity .
- Key Parameters : Temperature stability (±2°C), solvent polarity, and stoichiometric ratios of reactants to avoid undesired byproducts (e.g., dimerization).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the dimethylamino group (δ 2.8–3.2 ppm, singlet) and trifluoromethyl substituent (δ 110–120 ppm in NMR) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H] and fragmentation patterns consistent with the oxazine and pyridine moieties.
- HPLC Purity Analysis : Use reverse-phase C18 columns with acetonitrile/water gradients (95:5 to 50:50) to achieve >98% purity .
Advanced Research Questions
Q. How do solvent polarity and temperature variations influence reaction yield and byproduct formation during synthesis?
- Experimental Design :
- Variable Testing : Compare yields in DMSO (high polarity) vs. THF (moderate polarity) under reflux (60–100°C) .
- Data Analysis : Higher polarity solvents (e.g., DMSO) improve solubility of intermediates but may promote hydrolysis of the oxazine ring. Lower temperatures (60°C) reduce side reactions but extend reaction time (24–48 hours) .
- Contradiction Resolution : If conflicting yield data arise, use DFT calculations to model solvent effects on transition states or employ in-situ IR to track intermediate stability .
Q. What environmental fate studies are applicable for assessing the ecological impact of this compound?
- Methodological Framework :
- Phase 1 (Lab) : Determine octanol-water partition coefficients () and hydrolysis rates at pH 5–9 to predict bioavailability .
- Phase 2 (Ecosystem) : Conduct microcosm studies to evaluate biodegradation pathways and bioaccumulation in aquatic organisms (e.g., Daphnia magna) .
- Risk Mitigation : Use LC-MS/MS to detect transformation products (e.g., dechlorinated metabolites) in environmental samples .
Q. How can computational models predict the biological activity of structural analogs?
- Approach :
- QSAR Modeling : Train models on datasets of pyridine-oxazine derivatives with known IC values against target enzymes (e.g., kinases) .
- Docking Simulations : Use Adapt-cMolGPT to generate analogs with optimized binding to hydrophobic pockets, focusing on trifluoromethyl and cyano groups as key pharmacophores .
- Validation : Cross-reference predictions with in vitro assays to resolve discrepancies (e.g., false-positive binding due to steric clashes) .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar compounds?
- Case Study Analysis :
- Hypothesis Testing : Compare the activity of 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino] derivatives with/without the dimethylamino group to isolate electronic effects .
- Meta-Analysis : Aggregate data from PubChem and patent literature, normalizing for assay conditions (e.g., cell line variability, concentration ranges) .
- Structural Clarity : Use X-ray crystallography to confirm stereochemical configurations, as minor conformational changes can drastically alter activity .
Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?
- Derivatization Protocol :
- Modify Substituents : Replace the dimethylamino group with bulkier tert-butyl groups to enhance metabolic stability .
- Prodrug Approach : Introduce ester linkages at the oxazine oxygen to improve solubility, with in vivo hydrolysis releasing the active compound .
- In Silico Screening : Prioritize derivatives with calculated < 3 and polar surface area < 80 Ų to optimize blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
